molecular formula C18H24N2O3 B3896131 N-(3-{2-[(1R*,2R*,4S*)-bicyclo[2.2.1]hept-2-ylamino]-2-oxoethoxy}phenyl)propanamide

N-(3-{2-[(1R*,2R*,4S*)-bicyclo[2.2.1]hept-2-ylamino]-2-oxoethoxy}phenyl)propanamide

Cat. No.: B3896131
M. Wt: 316.4 g/mol
InChI Key: GIUUDZODPOVJCY-WOSRLPQWSA-N
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Description

The compound “N-(3-{2-[(1R*,2R*,4S*)-bicyclo[2.2.1]hept-2-ylamino]-2-oxoethoxy}phenyl)propanamide” is a complex organic molecule. It contains a bicyclic heptane structure, which is a common motif in many natural products and pharmaceuticals . The presence of an amide group (-CONH2) suggests that it could participate in hydrogen bonding, which could influence its physical properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of the bicyclic system and multiple functional groups. The stereochemistry at the four stereocenters in the bicyclic system would significantly influence the molecule’s 3D shape .


Chemical Reactions Analysis

The compound contains several functional groups (amide, ether, secondary amine) that could potentially undergo various chemical reactions. For example, the amide group could participate in hydrolysis or reduction reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and stereochemistry. For example, the presence of polar functional groups (amide, ether) could enhance its solubility in polar solvents .

Mechanism of Action

Without specific information about the biological activity of this compound, it’s difficult to predict its mechanism of action. The presence of an amide group could allow it to participate in hydrogen bonding with biological targets, potentially influencing its biological activity .

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in initial tests, it could be further optimized and studied as a potential therapeutic agent .

Properties

IUPAC Name

N-[3-[2-[[(1R,2R,4S)-2-bicyclo[2.2.1]heptanyl]amino]-2-oxoethoxy]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-2-17(21)19-14-4-3-5-15(10-14)23-11-18(22)20-16-9-12-6-7-13(16)8-12/h3-5,10,12-13,16H,2,6-9,11H2,1H3,(H,19,21)(H,20,22)/t12-,13+,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUUDZODPOVJCY-WOSRLPQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)OCC(=O)NC2CC3CCC2C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)NC1=CC(=CC=C1)OCC(=O)N[C@@H]2C[C@H]3CC[C@@H]2C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-{2-[(1R*,2R*,4S*)-bicyclo[2.2.1]hept-2-ylamino]-2-oxoethoxy}phenyl)propanamide
Reactant of Route 2
Reactant of Route 2
N-(3-{2-[(1R*,2R*,4S*)-bicyclo[2.2.1]hept-2-ylamino]-2-oxoethoxy}phenyl)propanamide
Reactant of Route 3
Reactant of Route 3
N-(3-{2-[(1R*,2R*,4S*)-bicyclo[2.2.1]hept-2-ylamino]-2-oxoethoxy}phenyl)propanamide
Reactant of Route 4
Reactant of Route 4
N-(3-{2-[(1R*,2R*,4S*)-bicyclo[2.2.1]hept-2-ylamino]-2-oxoethoxy}phenyl)propanamide
Reactant of Route 5
N-(3-{2-[(1R*,2R*,4S*)-bicyclo[2.2.1]hept-2-ylamino]-2-oxoethoxy}phenyl)propanamide
Reactant of Route 6
Reactant of Route 6
N-(3-{2-[(1R*,2R*,4S*)-bicyclo[2.2.1]hept-2-ylamino]-2-oxoethoxy}phenyl)propanamide

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